molecular formula C10H8ClF2N3 B2739334 5-Chloro-2-[3-(difluoromethyl)-1h-pyrazol-1-yl]aniline CAS No. 2054953-04-5

5-Chloro-2-[3-(difluoromethyl)-1h-pyrazol-1-yl]aniline

Cat. No.: B2739334
CAS No.: 2054953-04-5
M. Wt: 243.64
InChI Key: JKYOYJYOEVTRFG-UHFFFAOYSA-N
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Description

5-Chloro-2-[3-(difluoromethyl)-1h-pyrazol-1-yl]aniline is a chemical compound with the molecular formula C10H8ClF2N3 and a molecular weight of 243.64 g/mol . This compound features a pyrazole ring substituted with a difluoromethyl group and an aniline moiety substituted with a chlorine atom. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[3-(difluoromethyl)-1h-pyrazol-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[3-(difluoromethyl)-1h-pyrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The pyrazole ring and difluoromethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[3-(difluoromethyl)-1h-pyrazol-1-yl]aniline is unique due to its specific combination of a pyrazole ring, difluoromethyl group, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-chloro-2-[3-(difluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2N3/c11-6-1-2-9(7(14)5-6)16-4-3-8(15-16)10(12)13/h1-5,10H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYOYJYOEVTRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N2C=CC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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